Molecular Property Profile: Lipophilicity as a Determinant of Membrane Interaction
Xenyhexenic acid exhibits high lipophilicity with a calculated partition coefficient (logP) of 4.488 [1]. This value is significantly higher than that of simpler biarylacetic acid derivatives like 4-biphenylacetic acid, which has a predicted logP of approximately 2.8-3.0 [2]. The increased lipophilicity of Xenyhexenic acid, driven by its extended hydrophobic chain, suggests a superior ability to partition into and interact with lipid bilayers, which is a foundational property for its reported activities in membrane disruption and lipid modulation.
| Evidence Dimension | Lipophilicity (Partition Coefficient, logP) |
|---|---|
| Target Compound Data | 4.488 |
| Comparator Or Baseline | 4-biphenylacetic acid: 2.8-3.0 (predicted) |
| Quantified Difference | Xenyhexenic acid is approximately 30-40 times more lipophilic |
| Conditions | Calculated values from authoritative chemical databases; comparator data based on predicted values for a close structural analog. |
Why This Matters
Quantitative lipophilicity data is crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, and membrane interaction, which is directly relevant for applications in antimicrobial research and lipid metabolism studies.
- [1] ZINC Database. (n.d.). ZINC1842670 (Xenyhexenic Acid). View Source
- [2] DrugBank. (n.d.). 4-Biphenylacetic acid. View Source
